molecular formula C13H13NO3 B15112045 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- CAS No. 1355229-29-6

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl-

Cat. No.: B15112045
CAS No.: 1355229-29-6
M. Wt: 231.25 g/mol
InChI Key: QKWWNKXTHMXYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a quinoline ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- typically involves the reaction of appropriate quinoline derivatives with methoxy and methyl substituents. One common method involves the use of 4-methoxy-2-quinolinecarboxylic acid as a starting material . The reaction conditions often include the use of specific catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 4-Hydroxy-2-quinolinecarboxylic acid
  • 2,4-Dimethylquinoline
  • 4-Methoxyquinoline

Uniqueness

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1355229-29-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-methoxy-6,7-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-4-9-10(5-8(7)2)14-11(13(15)16)6-12(9)17-3/h4-6H,1-3H3,(H,15,16)

InChI Key

QKWWNKXTHMXYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C=C2OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.